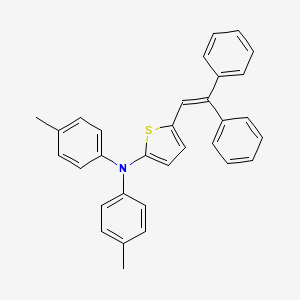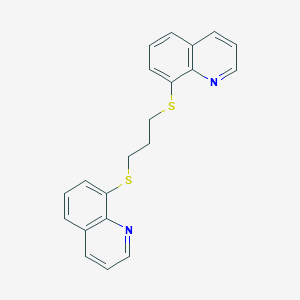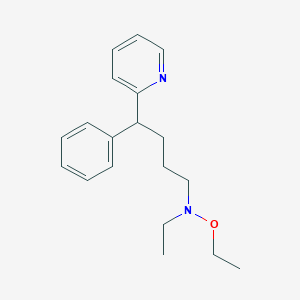
N-ethoxy-N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-ethoxy-N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine is a complex organic compound that features a combination of aromatic and heterocyclic structures
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-ethoxy-N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine typically involves multi-step organic reactions. One common approach is to start with the preparation of the pyridine ring, followed by the introduction of the phenyl group and the butan-1-amine chain. The ethoxy and ethyl groups are then added through alkylation reactions. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for scalability. The use of continuous flow reactors can also be considered to enhance efficiency and reduce production costs. Purification steps such as crystallization, distillation, and chromatography are essential to obtain the final product with the desired specifications.
Análisis De Reacciones Químicas
Types of Reactions
N-ethoxy-N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: The aromatic and heterocyclic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce primary or secondary amines.
Aplicaciones Científicas De Investigación
N-ethoxy-N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be studied for its interactions with biological macromolecules.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-ethoxy-N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, altering the activity of the target and modulating biochemical pathways. Detailed studies, including molecular docking and biochemical assays, are required to elucidate the exact pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
- N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine
- N-ethoxy-4-phenyl-4-pyridin-2-ylbutan-1-amine
- 4-phenyl-4-pyridin-2-ylbutan-1-amine
Uniqueness
N-ethoxy-N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine is unique due to the presence of both ethoxy and ethyl groups, which can influence its chemical reactivity and biological activity. These functional groups may enhance its solubility, stability, and ability to interact with specific molecular targets compared to its analogs.
Propiedades
Número CAS |
103506-15-6 |
|---|---|
Fórmula molecular |
C19H26N2O |
Peso molecular |
298.4 g/mol |
Nombre IUPAC |
N-ethoxy-N-ethyl-4-phenyl-4-pyridin-2-ylbutan-1-amine |
InChI |
InChI=1S/C19H26N2O/c1-3-21(22-4-2)16-10-13-18(17-11-6-5-7-12-17)19-14-8-9-15-20-19/h5-9,11-12,14-15,18H,3-4,10,13,16H2,1-2H3 |
Clave InChI |
OIZDEVPINBSRPA-UHFFFAOYSA-N |
SMILES canónico |
CCN(CCCC(C1=CC=CC=C1)C2=CC=CC=N2)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Benzoic acid, 4-chloro-2-[(3-methylbenzoyl)amino]-](/img/structure/B14335012.png)

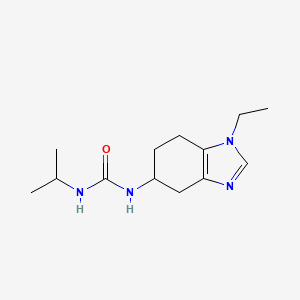
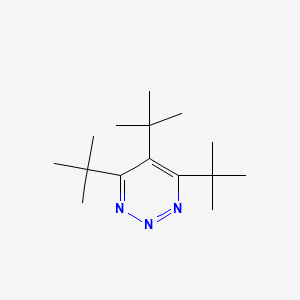
methanone](/img/structure/B14335027.png)
![4-[1-(4-Hydroxyphenyl)ethyl]-2,6-dimethylphenol](/img/structure/B14335031.png)
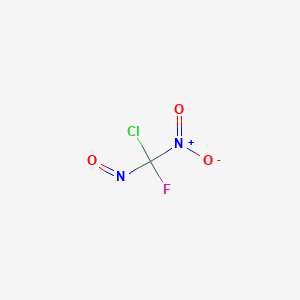
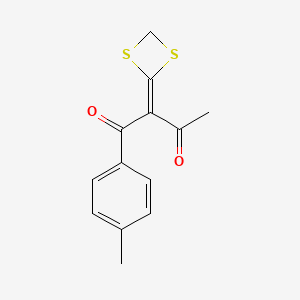

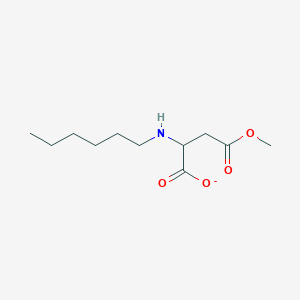
![(4-Bromophenyl)[4-(dimethylamino)phenyl]methanone](/img/structure/B14335080.png)

